molecular formula C8H15IN4O3 B6265883 N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-iodoacetamide CAS No. 1407523-50-5

N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-iodoacetamide

Cat. No. B6265883
CAS RN: 1407523-50-5
M. Wt: 342.1
InChI Key:
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Description

“N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-iodoacetamide” is a compound that has been synthesized from the derivatization of the natural compound celastrol . This derivative is connected to a PEG azide moiety through an amide linkage .


Synthesis Analysis

The synthesis of this compound was achieved through the activation of the carboxylic acid using HOBt/EDC . The compound was fully characterized by proton (1H), carbon-13 (13C), heteronuclear single quantum coherence (HSQC), correlation spectroscopy (1H-1H-COSY), and distortionless enhancement by polarization transfer (DEPT) NMR .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using various techniques including Ultraviolet (UV), Fourier-transform infrared (FTIR), and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)isoindoline-1,3-dione in ethanol with hydrazine monohydrate by Gabriel synthesis .

Scientific Research Applications

Drug Discovery and Development

This compound has been utilized in the synthesis of derivatives from the natural compound celastrol . Celastrol is known for its potential therapeutic properties, particularly in the treatment of rheumatoid arthritis . The compound serves as a linker to connect the PEG azide moiety through an amide linkage, facilitating the creation of novel therapeutics. Computational investigations predict the binding mode between the synthesized compound and sarco-endoplasmic reticulum Ca2+ transport ATPase (SERCA) , a target for developing new drugs .

Molecular Docking Studies

The azidoethoxy functional group in the compound allows for molecular docking studies, which are crucial in understanding how drugs interact with their targets. Such studies have been conducted to forecast the interaction between the compound and SERCA, providing insights into the development of drugs for rheumatoid arthritis .

Pharmacokinetic Property Prediction

The drug-likeness of this compound has been assessed by predicting its pharmacokinetic properties. This includes its absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for determining the potential of a compound to become a successful drug .

Solubility Enhancement

The compound’s structure, featuring multiple ethoxy groups, can enhance the solubility of poorly soluble drugs in aqueous media. This is particularly useful in drug formulation, where solubility plays a critical role in the drug’s bioavailability .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-iodoacetamide involves the reaction of 2-iodoacetamide with 2-(2-(2-azidoethoxy)ethoxy)ethanol in the presence of a base to form the desired compound.", "Starting Materials": [ "2-iodoacetamide", "2-(2-(2-azidoethoxy)ethoxy)ethanol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2-(2-(2-azidoethoxy)ethoxy)ethanol to a reaction flask", "Add base to the reaction flask and stir until dissolved", "Add 2-iodoacetamide to the reaction flask and stir for several hours at room temperature", "Quench the reaction with water and extract the product with an organic solvent", "Purify the product by column chromatography or recrystallization" ] }

CAS RN

1407523-50-5

Product Name

N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-iodoacetamide

Molecular Formula

C8H15IN4O3

Molecular Weight

342.1

Purity

95

Origin of Product

United States

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